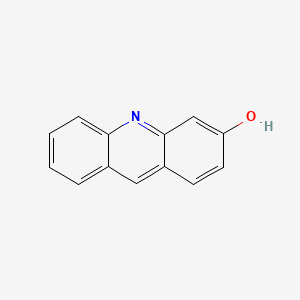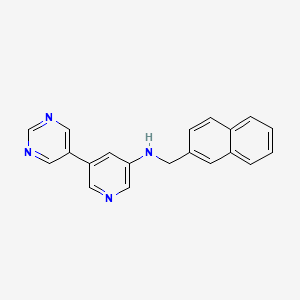
3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a naphthalene group attached to a pyridine ring, which is further substituted with a pyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation to introduce a methyl group at the 2-position.
Coupling with Pyridine: The naphthalene derivative is then coupled with a pyridine ring through a nucleophilic substitution reaction, often using a suitable base and solvent.
Introduction of the Pyrimidine Group:
Industrial Production Methods
In an industrial setting, the production of N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of naphthalene oxides and pyridine oxides.
Reduction: Formation of naphthalene derivatives with reduced functional groups.
Substitution: Formation of substituted naphthalene and pyridine derivatives.
Scientific Research Applications
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIDIN-3-YL)PYRIDIN-3-AMINE: Lacks the pyrimidine group, making it less versatile in certain applications.
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-2-AMINE: Differing position of the pyridine substitution, which can affect its reactivity and biological activity.
Uniqueness
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
767342-31-4 |
|---|---|
Molecular Formula |
C20H16N4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(naphthalen-2-ylmethyl)-5-pyrimidin-5-ylpyridin-3-amine |
InChI |
InChI=1S/C20H16N4/c1-2-4-17-7-15(5-6-16(17)3-1)9-24-20-8-18(10-21-13-20)19-11-22-14-23-12-19/h1-8,10-14,24H,9H2 |
InChI Key |
DWQFOLAPGXZGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNC3=CN=CC(=C3)C4=CN=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
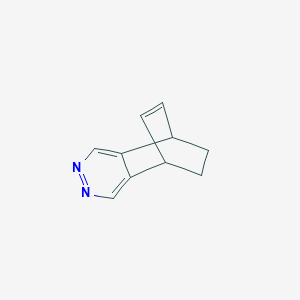
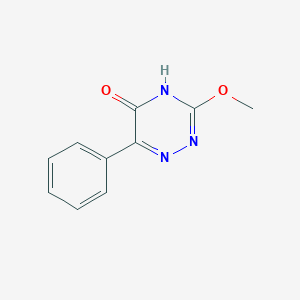
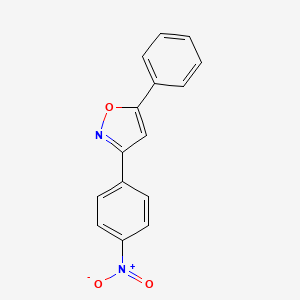

![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
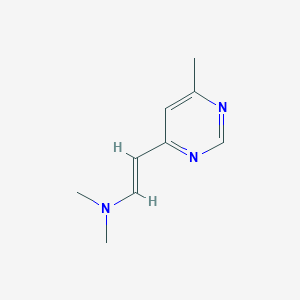
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)

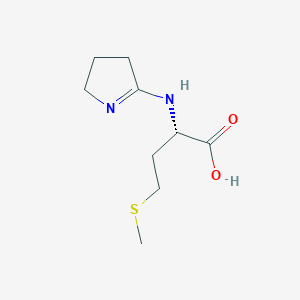
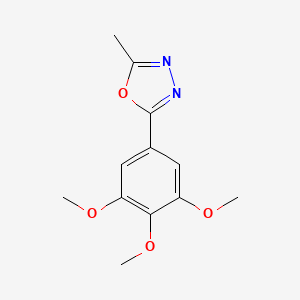
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)

